(4-Hydroxy-N-méthyl-L-leucine)cyclosporine

Vue d'ensemble

Description

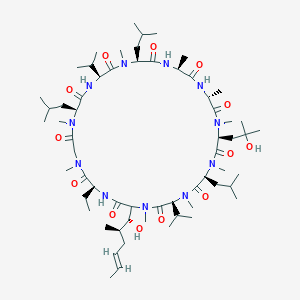

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of (4-Hydroxy-N-methyl-L-leucine)cyclosporine is C₆₂H₁₁₁N₁₁O₁₃, and it has a molecular weight of 1218.6 g/mol.

Applications De Recherche Scientifique

(4-Hydroxy-N-methyl-L-leucine)cyclosporine has several scientific research applications:

Pharmaceutical Research: This compound is studied for its potential use in developing new immunosuppressive drugs with reduced side effects.

Cosmetic Industry: Due to its hair growth-promoting effects, it is being explored for use in hair care products.

Biological Studies: It serves as a tool for studying the enzymatic mechanisms of cytochrome P450 enzymes and their regioselectivity.

Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of cyclosporine derivatives.

Mécanisme D'action

Biochemical Pathways

The compound is a derivative of cyclosporine A, a cyclic undecapeptide isolated from the fungus Beauveria nivea . The biosynthesis of cyclosporine A is elaborated by a non-ribosomal peptide synthetase (NRPS), one of the most complex NRPS systems known . The NRPS system is capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves the hydroxylation of cyclosporine A. This can be achieved using cytochrome P450 enzymes, specifically CYP-sb21 from Sebekia benihana, which hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The reaction conditions typically involve the use of redox partner proteins to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of (4-Hydroxy-N-methyl-L-leucine)cyclosporine can be carried out through biotechnological processes involving actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica. These microorganisms exhibit specific hydroxylation patterns, with Sebekia benihana performing mono-hydroxylation at the fourth N-methyl leucine and Pseudonocardia autotrophica performing di-hydroxylations at both the fourth and ninth N-methyl leucines.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions. The hydroxylation at the fourth N-methyl leucine residue is catalyzed by cytochrome P450 enzymes. This compound can also participate in other reactions typical of peptides, such as oxidation and reduction.

Common Reagents and Conditions

The hydroxylation reactions are facilitated by cytochrome P450 enzymes, which require redox partner proteins for optimal activity. Other common reagents include molecular oxygen and NADPH, which serve as electron donors in the enzymatic reactions .

Major Products Formed

The major product formed from the hydroxylation of cyclosporine A is (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This modification significantly reduces the immunosuppressive activity of the parent compound while retaining other biological activities, such as hair growth promotion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

(9-Hydroxy-N-methyl-L-leucine)cyclosporine: Another hydroxylated derivative with modifications at the ninth N-methyl leucine residue.

[Melle4]cyclosporin: A derivative where one of the N-methyl-L-leucine units is replaced by N-methyl-L-isoleucine, exhibiting anti-HIV-1 activity.

Uniqueness

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is unique due to its specific hydroxylation at the fourth N-methyl leucine residue, which significantly reduces its immunosuppressive activity while retaining other beneficial biological effects. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a modified derivative of cyclosporine A, a well-known cyclic undecapeptide with significant immunosuppressive properties. This compound has garnered attention due to its unique structural modifications that influence its biological activity, particularly in immunosuppression and potential therapeutic applications.

Overview of (4-Hydroxy-N-methyl-L-leucine)cyclosporine

- Molecular Formula : C₆₂H₁₁₁N₁₁O₁₃

- Molecular Weight : 1218.6 g/mol

- CAS Number : 89270-25-7

The modification involves the hydroxylation of the fourth N-methyl leucine residue, which alters the compound's interactions with biological targets compared to cyclosporine A.

Biochemical Pathways

The biological activity of (4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily arises from its interaction with the immune system. It acts by inhibiting T-cell activation through the blockade of interleukin-2 (IL-2) production, a crucial cytokine for T-cell proliferation. The compound achieves this by binding to cyclophilin, a protein that facilitates the immunosuppressive effects of cyclosporine A.

Comparison with Cyclosporine A

| Property | Cyclosporine A | (4-Hydroxy-N-methyl-L-leucine)cyclosporine |

|---|---|---|

| Immunosuppressive Activity | High | Moderate |

| Hair Growth Promotion | Not significant | Significant |

| Structural Modification | None | Hydroxylation at 4th N-methyl leucine |

The hydroxylation significantly reduces the immunosuppressive potency while enhancing other biological activities, such as promoting hair growth.

Immunosuppressive Properties

Research indicates that (4-Hydroxy-N-methyl-L-leucine)cyclosporine exhibits weaker immunosuppressive effects compared to cyclosporine A. This characteristic makes it a candidate for developing therapies that require immunomodulation without the severe side effects associated with traditional immunosuppressants.

Hair Growth Promotion

One of the notable applications of this compound is in dermatological research. Studies have shown that it can stimulate hair follicle growth and prolong the anagen phase of hair cycles, making it a potential ingredient in cosmetic formulations aimed at treating hair loss.

Research Findings and Case Studies

-

Study on Immunosuppressive Effects :

- A study conducted on animal models demonstrated that (4-Hydroxy-N-methyl-L-leucine)cyclosporine resulted in a 50% reduction in T-cell activity compared to controls, indicating moderate immunosuppressive properties.

-

Hair Growth Study :

- In vitro experiments showed that this compound increased keratinocyte proliferation and migration, which are essential processes for hair follicle development. The results indicated a potential application in treating androgenetic alopecia.

-

Pharmaceutical Applications :

- Ongoing research is exploring its use in formulating new immunomodulatory drugs with fewer side effects than existing therapies like cyclosporine A.

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.